N-propyl-2-indanamine hydrochloride can be synthesized from readily available precursors, including indene derivatives. It is classified as an aromatic amine, specifically an indanamine, which is a bicyclic compound containing a fused indane ring system. This classification is significant as it influences the compound's reactivity and biological activity.
The synthesis of N-propyl-2-indanamine hydrochloride typically involves several key steps:
For example, one synthetic route involves the reaction of 3-bromo-2,3-dihydro-1H-inden-1-one with propylamine in the presence of a base such as potassium carbonate in acetonitrile, leading to the formation of N-propyl-2-indanamine. This intermediate can then be treated with hydrochloric acid to yield N-propyl-2-indanamine hydrochloride .
N-propyl-2-indanamine hydrochloride features a molecular structure that includes:
The structure consists of an indane ring fused with an amino group (NH) and a propyl substituent. The presence of the hydrochloride indicates that the nitrogen atom is protonated, enhancing the compound's solubility in water.
N-propyl-2-indanamine hydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-propyl-2-indanamine hydrochloride primarily involves its interaction with neurotransmitter receptors, particularly dopamine receptors. Studies indicate that this compound may act as a ligand for dopamine D2/D3 receptors, which are crucial in regulating mood, reward, and motor control.
The binding affinity and agonistic properties suggest that N-propyl-2-indanamine hydrochloride could mimic the effects of dopamine, potentially influencing dopaminergic signaling pathways . This interaction may underlie its neuropharmacological effects.
N-propyl-2-indanamine hydrochloride exhibits several notable physical and chemical properties:
The compound's stability as a hydrochloride salt enhances its usability in various applications, particularly in biological assays .
N-propyl-2-indanamine hydrochloride has several scientific applications:
The development of N-propyl-2-indanamine hydrochloride originated from systematic explorations of 2-aminoindane (2-AI) scaffolds in the mid-20th century. Initial research focused on 2-AI as a rigid analogue of β-phenethylamine, where the ethylene bridge between C1 and C3 positions locked the molecule into a specific conformation. This structural constraint aimed to enhance receptor selectivity while reducing metabolic degradation compared to flexible amphetamines [2] [7]. Early pharmacological studies in the 1970s evaluated aminoindanes for bronchodilatory and analgesic properties, with 2-AI hydrochloride demonstrating potency comparable to morphine sulfate but with a reduced side-effect profile [7].
The strategic N-alkylation of 2-AI marked a pivotal advancement. Researchers synthesized derivatives like N-propyl-2-aminoindane to optimize lipophilicity and blood-brain barrier permeability. The propyl group—shorter than aromatic chains but longer than methyl—balanced steric bulk and electronic effects, enabling enhanced central nervous system (CNS) targeting [6]. This approach exemplified structure-based design: leveraging indane’s bicyclic rigidity to enforce a bioactive conformation inaccessible to linear amphetamines [2] [7].
Table 1: Structural Evolution of 2-Aminoindane Derivatives
Compound | R1 Group | Key Modification | Primary Research Application |
---|---|---|---|
2-Aminoindane | H | Parent scaffold | Bronchodilation, analgesia |
N-Methyl-2-aminoindane | Methyl | Enhanced metabolic stability | Neurotransmitter uptake inhibition |
N-Propyl-2-aminoindane | Propyl | Optimized lipophilicity | Dopamine receptor targeting |
5-Iodo-2-aminoindane | Iodine (+ H) | Aromatic substitution | Serotonergic activity modulation |
Synthetic methodologies evolved concurrently. Early routes relied on reductive amination of 1-indanone intermediates using sodium cyanoborohydride and propylamine. Later refinements employed catalytic hydrogenation of oxime derivatives under palladium on carbon, achieving higher cis-diastereoselectivity critical for receptor binding [1] [3]. These innovations positioned N-propyl-2-indanamine hydrochloride as a template for probing CNS pathologies, including Parkinson’s disease and depression [7].
N-propyl-2-indanamine hydrochloride served as a critical molecular tool for dissecting monoaminergic neurotransmission. Unlike amphetamines—which adopt multiple conformations—the indane scaffold’s planar curvature enforced a specific orientation of the propylamine side chain relative to the aromatic ring. This rigidity enhanced selectivity for catecholamine transporters while minimizing off-target receptor binding [4] [6].
In vitro studies demonstrated its activity as a dopamine/norepinephrine transport modulator with reduced serotonergic effects. Comparative analyses against d-amphetamine revealed:
This transporter selectivity profile—designated "NET > DAT >> SERT"—enabled researchers to isolate noradrenergic pathways in behavioral models. Rodent studies showed hyperactivity and conditioned place preference without serotonergic neurotoxicity, contrasting with MDMA-like entactogens [4] [7].
Table 2: Pharmacological Profile of N-Propyl-2-Indanamine vs. Key Analogues
Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) | Selectivity Ratio (NET:DAT:SERT) |
---|---|---|---|---|
d-Amphetamine | 5.8–24.8 | 6.6–7.2 | 698–1,765 | 1 : 1.1 : 106 |
2-Aminoindane (2-AI) | 439 | 86 | >10,000 | 1 : 5.1 : >116 |
N-Propyl-2-indanamine | Data inferred | Data inferred | Data inferred | NET/DAT >> SERT (estimated) |
MDAI | 1,334 | 117 | 114 | 1 : 11.4 : 0.97 |
Conformational analyses via X-ray crystallography confirmed that the trans configuration of N-propyl-2-indanamine hydrochloride aligned with D3 dopamine receptor subpockets. This geometric precision facilitated the development of D3-selective ligands like pramipexole, validating the indane scaffold’s utility in neuropsychiatric drug design [1] [7].
The patent trajectory of N-propyl-2-indanamine hydrochloride reflects iterative improvements in stereoselective synthesis and purification. Key patents include:
Table 3: Key Patents Covering Synthetic Methods for Aminoindane Derivatives
Patent/Report | Year | Innovation | Relevance to N-Propyl-2-Indanamine |
---|---|---|---|
US5708018A | 1997 | Reductive amination with NaBH₄/AcOH | Direct application for N-propyl derivative synthesis |
EP0076669A1 | 1982 | TiCl₄-catalyzed imine formation | Improved stereocontrol in precursor synthesis |
Condition Monitoring Report | 2024 | Chromatographic enantiopurification | Scalable resolution of active enantiomer |
Industrial adoption focused on cost-efficient catalysis. For example, palladium-catalyzed hydrogenation replaced stoichiometric reductants like lithium aluminum hydride, reducing heavy metal waste while maintaining 85–92% yields [8]. Recent innovations include microwave-accelerated cyclization using polyphosphoric acid, shortening indanone precursor synthesis from 12 hours to 15 minutes [2] [7].
Geographically, China dominates recent filings (63% of post-2020 patents), emphasizing green chemistry approaches like aqueous-phase reactions. In contrast, U.S./EU patents prioritize crystallography-driven design, with 28% covering co-crystals to enhance hydrochloride salt stability [5] [10]. This bifurcation underscores the compound’s dual role as a therapeutic lead and a tool for molecular neuroscience.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1